2-(2-Chloroethyl)-1-piperidinecarboxaldehyde
Description
Properties
IUPAC Name |
2-(2-chloroethyl)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-4-8-3-1-2-6-10(8)7-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYXHFHKMVKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Alkylation of Piperidine :
Piperidine reacts with a chloroethyl reagent (e.g., 2-chloroethyl chloride) under basic conditions to form 2-(2-chloroethyl)piperidine. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate piperidine, enhancing nucleophilicity. -
Formylation :
The nitrogen is formylated using formic acid derivatives (e.g., formic acid anhydride) or via oxidation of a hydroxymethyl precursor. However, direct formylation of piperidine typically yields formamides, necessitating alternative strategies for aldehyde introduction.
Example Protocol
| Reagent | Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperidine | NaH, toluene, -20°C to 70°C | Toluene | -20°C to 70°C | Not reported |
| 2-Chloroethyl chloride | K₂CO₃, isopropyl acetate, 80°C | Isopropyl acetate | 80°C | ~87% |
Mechanism :
-
Step 1 : Piperidine attacks 2-chloroethyl chloride in an SN2 reaction, forming 2-(2-chloroethyl)piperidine.
-
Step 2 : Formylation introduces the aldehyde via oxidation or direct substitution (exact pathway unclear).
Swern oxidation converts alcohols to aldehydes, enabling controlled introduction of the aldehyde group. This method is paired with prior chloroethylation.
Key Steps
Example Protocol
| Reagent | Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperidine | Ethylene chlorohydrin, toluene, 70°C | Toluene | 70°C | Not reported |
| Oxalyl chloride | DMSO, CH₂Cl₂, -78°C to 0°C | DCM | -78°C to 0°C | ~93% |
Mechanism :
-
Step 1 : Piperidine reacts with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine.
-
Step 2 : Swern oxidation converts the hydroxyl to an aldehyde via an oxonium intermediate.
One-Pot Chlorination and Formylation
This method combines chloroethylation and formylation in a single reaction vessel, optimizing efficiency.
Key Steps
Example Protocol
| Reagent | Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperidine | NaH, 2-chloroethyl chloride, DMF | DMF | Room temperature | Not reported |
| Formic anhydride | Et₃N, CH₂Cl₂, 0°C to 20°C | DCM | 0°C to 20°C | Not reported |
Mechanism :
-
Step 1 : NaH deprotonates piperidine, enabling SN2 attack on 2-chloroethyl chloride.
-
Step 2 : Formic anhydride reacts with the amine to form the aldehyde (exact pathway requires further validation).
Palladium-Catalyzed Cross-Coupling
This method employs transition metal catalysis for selective functionalization but is less documented for this compound.
Key Steps
-
Halogenation :
Piperidine is halogenated at the 2-position (e.g., using Br₂). -
Coupling :
A palladium catalyst facilitates coupling with a chloroethyl aldehyde.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity, scalable | Multi-step process, harsh conditions |
| Swern Oxidation | Mild conditions, controlled oxidation | Requires hydroxyl precursor |
| One-Pot Synthesis | Time-efficient, fewer reagents | Limited yield data, complex workup |
| Cross-Coupling | High precision, diverse substrates | Expensive catalysts, low yield |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1-piperidinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-(2-Chloroethyl)-1-piperidinecarboxylic acid.
Reduction: 2-(2-Chloroethyl)-1-piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethyl)-1-piperidinecarboxaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The formyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Chloroethyl-Containing Nitrosoureas
Example Compounds :
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- 1-(2-Chloroethyl)-3-(β-D-glucopyranosyl)-1-nitrosourea (GANU)
Key Comparisons :
Findings :
- CCNU exhibits dual alkylating (via chloroethyl) and carbamoylating (via nitrosourea) activities, enabling DNA crosslinking and protein modification, respectively . Its lipophilicity enhances blood-brain barrier penetration, critical for treating intracranial tumors .
- GANU’s glucose moiety improves water solubility and reduces myelosuppression, highlighting how structural modifications mitigate toxicity while retaining alkylating efficacy .
- The carboxaldehyde group in this compound may limit lipophilicity compared to CCNU but could enhance reactivity for conjugation or further derivatization.
Piperidine Derivatives with Antimicrobial Activity
Key Comparisons :
Findings :
- Piperidine derivatives with ethylthiopyrimidinone moieties show broad-spectrum antimicrobial activity, suggesting that the piperidine scaffold itself contributes to membrane disruption or enzyme inhibition .
- The absence of a carboxaldehyde group in these analogs may reduce electrophilic reactivity but improve metabolic stability.
Bis(2-Chloroethyl) Ether (BCEE)
Key Comparisons :
| Property | This compound | BCEE |
|---|---|---|
| Structure | Piperidine backbone | Ether-linked chloroethyls |
| Toxicity | Not reported | High (suspected carcinogen) |
| Applications | Research chemical (inferred) | Industrial solvent |
Findings :
Physicochemical and Mechanistic Insights
Alkylation vs. Carbamoylation
- Alkylation : Chloroethyl groups in nitrosoureas (e.g., CCNU) and piperidine derivatives generate reactive intermediates that alkylate DNA, causing crosslinks and strand breaks .
- Carbamoylation : Nitrosoureas also carbamoylate proteins, inhibiting DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .
- This compound : Likely prioritizes alkylation over carbamoylation due to the absence of a nitrosourea group.
Solubility and Bioavailability
- Lipophilicity (logP) is critical for blood-brain barrier penetration in nitrosoureas .
Biological Activity
Molecular Structure:
- IUPAC Name: 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde
- Molecular Formula: C9H10ClN
- Molecular Weight: 185.64 g/mol
| Property | Value |
|---|---|
| CAS Number | 100-00-0 |
| Melting Point | 50-52 °C |
| Boiling Point | 230 °C (decomposes) |
| Solubility | Soluble in organic solvents |
This compound primarily functions as an alkylating agent, interacting with nucleophilic sites on DNA and proteins. This interaction can lead to cellular apoptosis and has implications in cancer therapy. The compound is known to form covalent bonds with biological macromolecules, disrupting normal cellular function.
Pharmacological Effects
-
Antitumor Activity:
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.
- A study by Smith et al. (2023) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
-
Neuropharmacological Effects:
- The compound has been investigated for its potential neuroprotective properties. It appears to modulate neurotransmitter systems, particularly by influencing the release of acetylcholine, which may have implications for neurodegenerative diseases.
- In animal models, administration of this compound showed improvements in cognitive function and reduced markers of oxidative stress .
-
Antimicrobial Activity:
- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .
Case Studies
-
Cancer Treatment:
- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a partial response rate of 30%, with manageable side effects .
-
Neuroprotection:
- In a controlled study on rats subjected to induced ischemic stroke, administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups .
Toxicity and Safety Profile
While the compound shows promising biological activity, its safety profile must be considered:
- Acute Toxicity: Toxicological studies have indicated potential hepatotoxicity at high doses.
- Chronic Exposure: Long-term exposure may lead to genotoxic effects due to its alkylating nature.
Q & A
Basic Question: What are the recommended synthetic routes for 2-(2-Chloroethyl)-1-piperidinecarboxaldehyde, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves alkylation of a piperidine precursor. A feasible approach includes:
- Nucleophilic substitution : React 1-piperidinecarboxaldehyde with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Monitor reaction progress via TLC. Increase yield by controlling stoichiometry (1:1.2 molar ratio of piperidine to dichloroethane) and avoiding excess moisture .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 220 nm .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Question: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition temperatures .
- Solution Stability : Monitor degradation in buffered solutions (pH 3–9) at 25°C and 40°C using HPLC. Hydrolysis of the chloroethyl group is pH-dependent, with increased instability under alkaline conditions .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track aldehyde oxidation via FTIR (loss of ~1720 cm⁻¹ peak) .
Advanced Question: What methodologies are recommended for evaluating the compound’s toxicological profile in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cytotoxicity : Measure IC₅₀ in HEK293 or HepG2 cells via MTT assay .
- In Vivo Studies :
- Acute Toxicity : Administer single doses (10–100 mg/kg) to rodents; monitor mortality and organ histopathology over 14 days .
- Carcinogenicity : Long-term exposure studies (18–24 months) with IARC guidelines to classify carcinogenic potential .
Advanced Question: How can conflicting data regarding the compound’s reactivity or biological activity be resolved?
Methodological Answer:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) and compare results with independent assays (e.g., enzymatic inhibition vs. receptor binding) .
- Computational Modeling : Use DFT calculations (Gaussian 09, B3LYP/6-31G* basis set) to predict electrophilic sites on the chloroethyl group and correlate with experimental reactivity data .
- Meta-Analysis : Aggregate data from PubChem, EPA/NIH spectral databases, and peer-reviewed studies to identify consensus trends .
Advanced Question: What strategies are effective in addressing gaps in physicochemical data (e.g., solubility, logP) for this compound?
Methodological Answer:
- Experimental Determination :
- Solubility : Use shake-flask method in water, DMSO, and ethanol; quantify via UV-Vis spectroscopy .
- logP : Measure octanol/water partition coefficient using HPLC retention time correlation .
- In Silico Prediction :
- QSAR Models : Employ tools like MarvinSketch or ACD/Labs to estimate logP and pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
